molecular formula C5H10Cl2O B13942618 1-Chloro-2-(2-chloroethoxy)propane CAS No. 52250-75-6

1-Chloro-2-(2-chloroethoxy)propane

Cat. No.: B13942618
CAS No.: 52250-75-6
M. Wt: 157.04 g/mol
InChI Key: UGFYPYARIASFIY-UHFFFAOYSA-N
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Description

1-Chloro-2-(2-chloroethoxy)propane (molecular formula: C₅H₁₀Cl₂O) is a halogenated ether characterized by a propane backbone with a chlorine atom at position 1 and a 2-chloroethoxy group (-OCH₂CH₂Cl) at position 2. This compound is utilized in organic synthesis as an intermediate, particularly in quaternization and Hofmann elimination reactions, where it facilitates the preparation of substituted amines and heterocycles . Its bifunctional nature (two reactive chlorine atoms) enables diverse reactivity, making it valuable in pharmaceutical and materials chemistry.

Properties

CAS No.

52250-75-6

Molecular Formula

C5H10Cl2O

Molecular Weight

157.04 g/mol

IUPAC Name

1-chloro-2-(2-chloroethoxy)propane

InChI

InChI=1S/C5H10Cl2O/c1-5(4-7)8-3-2-6/h5H,2-4H2,1H3

InChI Key

UGFYPYARIASFIY-UHFFFAOYSA-N

Canonical SMILES

CC(CCl)OCCCl

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-Chloro-2-(2-chloroethoxy)propane

General Synthetic Approach

The synthesis of 1-Chloro-2-(2-chloroethoxy)propane typically involves the nucleophilic substitution reaction where a chlorinated propane derivative undergoes etherification with a chlorinated ethoxy intermediate. The presence of two chloro groups in the molecule indicates that chlorination steps or chlorinated starting materials are involved.

Reported Methodologies

Alkylation of β-Dicarbonyl Compounds Using 2-Chloro-1-(2-chloroethoxy)ethane

A significant preparation route involves the use of 2-chloro-1-(2-chloroethoxy)ethane as an alkylating agent in the presence of potassium carbonate (K2CO3) and dimethyl sulfoxide (DMSO) solvent system. This method is highlighted in a detailed study where the compound acts as a key intermediate in alkylation reactions of β-dicarbonyl compounds, leading to various O- and C-alkylated products and spiro derivatives of barbituric acid (a heterocyclic compound class).

  • The alkylation reaction is carried out typically at 70°C for 20 hours.
  • The reaction yields depend on the β-dicarbonyl compound used, with O-alkylation favored in some cases and C-alkylation in others.
  • The compound 2-chloro-1-(2-chloroethoxy)ethane itself can be prepared by chlorination of suitable ethoxy precursors, but the study focuses on its use rather than its synthesis.

This method illustrates the compound's role as a reactive intermediate rather than a final isolated product, suggesting that its preparation is often integrated into multi-step synthetic sequences.

Comparative Analysis of Preparation Techniques

Preparation Aspect Alkylation with K2CO3/DMSO System Continuous Flow Ion Exchange Resin Method
Starting Materials β-Dicarbonyl compounds and 2-chloro-1-(2-chloroethoxy)ethane Chlorinated propylene derivatives and water
Reaction Conditions 70°C, 20 hours, K2CO3 base, DMSO solvent 0–5°C, continuous flow in resin-packed tube
Reaction Type Nucleophilic alkylation Hydration and chlorination in flow system
Yield Moderate to good (46–59% for alkylation products) High conversion with low waste; specific yields not stated
Environmental Impact Uses DMSO and K2CO3; moderate waste Low waste, reduced acid wastewater generation
Scalability Batch process, moderate scalability Continuous flow, high scalability
Purification Extraction, drying with MgSO4, distillation Phase separation, extraction, drying, and rectification

Detailed Reaction Mechanism Insights

The alkylation reactions involving 1-Chloro-2-(2-chloroethoxy)propane or its close analogs proceed via nucleophilic substitution where the β-dicarbonyl compound enolates attack the electrophilic chloro-substituted ether. Quantum chemical studies have elucidated that:

  • The keto-enol tautomerism of β-dicarbonyl compounds influences the site of alkylation (O-alkylation vs. C-alkylation).
  • The reaction mechanism involves formation of enol ethers and subsequent cyclization in some cases.
  • Computational data (semi-empirical PM3 calculations) support the thermodynamics and kinetics of these reactions, correlating with experimental yields.

Table 1 (excerpt) from the computational study illustrates thermodynamic parameters and experimental yields for various alkylation products:

Compound ΔG (kcal/mol) HOMO (eV) LUMO (eV) Experimental Yield (%)
1 (O-alkylation product) -28.306 -10.065 -1.863 59
3 (O-alkylation product) -30.053 -9.936 -0.802 57
5 (O-alkylation product) -28.953 -10.042 -0.481 46

These data confirm the favorable formation of the alkylated ethers under the studied conditions.

Summary of Preparation Strategies

Chemical Reactions Analysis

1-Chloro-2-(2-chloroethoxy)propane undergoes several types of chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes.

    Oxidation Reactions: It can be oxidized to form corresponding alcohols or aldehydes depending on the oxidizing agent used.

Common reagents used in these reactions include sodium hydroxide, potassium tert-butoxide, and various oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Chloro-2-(2-chloroethoxy)propane is used in scientific research for various applications:

Mechanism of Action

The mechanism of action of 1-Chloro-2-(2-chloroethoxy)propane involves its reactivity with nucleophiles due to the presence of chlorine atoms. The compound can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of new chemical entities. This reactivity is exploited in various synthetic pathways to create desired products .

Comparison with Similar Compounds

1-Chloro-2-(2-chloroethoxy)ethane (C₄H₈Cl₂O)

  • Structure : Ethane backbone with chlorine at position 1 and a 2-chloroethoxy group at position 2.
  • Synthesis : Used in the quaternization of THQ derivatives to produce benzylamines via a one-pot Hofmann reaction, achieving yields of 81–85% .

1-Chloro-2-[2-(2-chloroethoxy)ethoxy]butane (C₈H₁₆Cl₂O₂)

  • Structure : Butane backbone with a chlorine atom at position 1 and a 2-(2-chloroethoxy)ethoxy group at position 2.
  • Properties : Higher molecular weight (215.11 g/mol) and extended chain length enhance hydrophobicity and thermal stability compared to the propane derivative .
  • Applications : Used in specialty polymer synthesis due to its bifunctional reactivity and extended aliphatic chain .

1-Chloro-3-bromo-2-(2-chloroethoxy)propane (C₅H₉BrCl₂O)

  • Structure : Propane backbone with bromine at position 3, chlorine at position 1, and a 2-chloroethoxy group at position 2.
  • Synthesis : Prepared via reaction of allyl bromide with ethylene chlorohydrin and chlorine, introducing bromine for enhanced electrophilicity .
  • Reactivity: Bromine substitution increases reactivity in nucleophilic substitutions compared to the non-brominated analog, expanding its utility in cross-coupling reactions .

2-(2-Chloroethoxy)acetic Acid (C₄H₇ClO₃)

  • Structure : Acetic acid derivative with a 2-chloroethoxy substituent.
  • Properties : Carboxylic acid group confers acidity (pKa ~3.5) and water solubility, contrasting with the neutral propane analog. Melting point: 32.5–33.0°C; density: 1.3296 g/cm³ .
  • Applications : Used in esterification reactions and as a precursor for agrochemicals .

Data Table: Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Yield (if reported) Applications
1-Chloro-2-(2-chloroethoxy)propane C₅H₁₀Cl₂O 167.04 Cl, ether Not reported Pharmaceutical intermediates
1-Chloro-2-(2-chloroethoxy)ethane C₄H₈Cl₂O 169.02 Cl, ether 81–85% Amine synthesis
1-Chloro-2-[2-(2-chloroethoxy)ethoxy]butane C₈H₁₆Cl₂O₂ 215.11 Cl, ether Not reported Polymer chemistry
1-Chloro-3-bromo-2-(2-chloroethoxy)propane C₅H₉BrCl₂O 248.39 Cl, Br, ether Not reported Cross-coupling reactions
2-(2-Chloroethoxy)acetic Acid C₄H₇ClO₃ 138.55 Cl, ether, carboxylic acid >97% purity Agrochemical precursors

Research Findings and Implications

  • Reactivity Trends : The propane derivative exhibits moderate reactivity in alkylation reactions, while brominated analogs (e.g., C₅H₉BrCl₂O) show enhanced electrophilicity, enabling faster kinetics in SN2 mechanisms .
  • Thermal Stability : Longer-chain derivatives like C₈H₁₆Cl₂O₂ demonstrate higher thermal stability due to increased van der Waals interactions, making them suitable for high-temperature polymer applications .
  • Solubility : Neutral chloroethers (e.g., C₅H₁₀Cl₂O) are lipophilic, whereas carboxylic acid derivatives (e.g., C₄H₇ClO₃) are water-soluble, influencing their application in aqueous vs. organic phase reactions .

Biological Activity

1-Chloro-2-(2-chloroethoxy)propane, also known by its IUPAC name, is a chlorinated organic compound with the molecular formula C5H10Cl2OC_5H_{10}Cl_2O. This compound is characterized by its dual chloro substitution on a propane backbone, which enhances its reactivity and utility in various chemical syntheses, particularly in the production of herbicides and other agrochemicals. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks.

  • Molecular Weight : Approximately 167.04 g/mol
  • Boiling Point : 129-132 °C
  • Flash Point : 28 °C
  • Appearance : Colorless liquid

Biological Activity Overview

1-Chloro-2-(2-chloroethoxy)propane exhibits significant biological activity primarily through its role as an alkylating agent. Alkylating agents are known to interact with DNA and proteins, potentially leading to mutagenic effects. This compound is particularly relevant in the synthesis of herbicides such as pretilachlor, where it introduces chloroalkyl groups into target molecules, enhancing their efficacy against weeds.

The biological activity of 1-chloro-2-(2-chloroethoxy)propane can be attributed to its ability to undergo nucleophilic substitution reactions. The chloro groups can facilitate the formation of reactive intermediates that can alkylate nucleophilic sites on biomolecules, including DNA. This interaction can lead to various outcomes, including:

  • Mutagenesis : Alteration of genetic material, potentially resulting in carcinogenic effects.
  • Cellular Toxicity : Disruption of normal cellular functions due to damage to essential biomolecules.

Case Study 1: Synthesis of Herbicides

Research has demonstrated that 1-chloro-2-(2-chloroethoxy)propane is effectively utilized in the synthesis of pretilachlor. In a controlled study, the compound was reacted with various β-dicarbonyl derivatives under specific conditions (K2CO3/DMSO system), yielding products that exhibited herbicidal activity .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
1-Chloro-3-(2-chloroethoxy)propaneC5H10Cl2ODifferent position of chloro group
2-Chloroethyl chlorideC2H4Cl2Simpler structure; used in similar reactions
1-Bromo-3-(3-bromopropoxy)propaneC5H10Br2OBromine instead of chlorine; different reactivity profile
1-Chloro-3-methylbutaneC5H11ClBranched structure; different applications

The structural similarities among these compounds suggest that they may exhibit comparable biological activities, particularly in terms of toxicity and reactivity.

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